molecular formula C18H24N2O4 B2828652 N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(o-tolyl)propanamide CAS No. 2034311-53-8

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(o-tolyl)propanamide

Cat. No. B2828652
CAS RN: 2034311-53-8
M. Wt: 332.4
InChI Key: BWGHCGGYMAPHQI-UHFFFAOYSA-N
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Description

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(o-tolyl)propanamide, also known as TRO40303, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to a class of molecules called mitochondria-targeted compounds, which have been shown to have a range of beneficial effects on cellular function and health.

Scientific Research Applications

Anticonvulsant Applications

Research into the anticonvulsant properties of hybrid compounds derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides has shown promising results. These compounds were synthesized to merge chemical fragments of known antiepileptic drugs (AEDs) like ethosuximide, levetiracetam, and lacosamide, aiming to develop new hybrid anticonvulsant agents. Preliminary screenings in mice using maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests revealed that several synthesized compounds exhibited significant protection in half or more of the animals tested. Notably, some compounds displayed a broad spectrum of activity across preclinical seizure models, suggesting potential efficacy in treating convulsions and epilepsy (Kamiński et al., 2015), (Kamiński et al., 2016).

Spectroscopic Characterization

The structural and spectroscopic characterization of related compounds has been explored through techniques like solid-state linear-dichroic infrared (IR-LD) spectroscopy. This approach provides valuable insights into the molecular structure and dynamics, crucial for understanding the compound's interaction mechanisms and potential applications in material science (Zareva, 2006).

Cytotoxic and Anticancer Activity

A series of acyl derivatives of a similar compound system have been evaluated for their cytotoxicity and potential inhibitory activity against topoisomerase II, an enzyme crucial for DNA replication and cell division. Certain derivatives showed high efficacy against cancer cell lines resistant to doxorubicin, suggesting their potential application in designing novel anticancer agents (Gomez-Monterrey et al., 2011).

Neuropharmacology and Cognitive Function

The impact of new anticonvulsant candidates derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamide on cognitive functions and hippocampal neurogenesis has also been a subject of study. Compounds like C11 have shown efficacy in acute and chronic animal seizure models without negatively impacting neurogenesis or cognitive functions. This highlights the potential of such compounds in epilepsy treatment without the drawbacks of cognitive side effects commonly associated with many AEDs (Andres-Mach et al., 2019).

properties

IUPAC Name

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-(2-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-14-4-2-3-5-15(14)6-7-16(21)19-10-12-24-13-11-20-17(22)8-9-18(20)23/h2-5H,6-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGHCGGYMAPHQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)NCCOCCN2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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